molecular formula C16H16N2OS B1669131 N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 442632-72-6

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No. B1669131
M. Wt: 284.4 g/mol
InChI Key: ACAKNPKRLPMONU-UHFFFAOYSA-N
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Description

“N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide” is a small molecule with the CAS Number: 442632-72-6 . It has a molecular weight of 284.38 . The IUPAC name for this compound is N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide belongs to a class of compounds that have garnered interest for their unique chemical properties and potential applications. The synthesis of related compounds often involves complex chemical reactions designed to explore the structural and functional diversity of thiophene carboxamides. For example, the Gewald reaction has been employed under organocatalyzed aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene, highlighting the versatility of thiophene derivatives in chemical synthesis (Abaee & Cheraghi, 2013). Similarly, the dearomatising rearrangements of lithiated thiophenecarboxamides have been studied, showcasing the potential for producing diverse and complex structures from thiophene derivatives (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Biological Activities

The research into the biological activities of thiophene-2-carboxamide derivatives has been particularly robust. These compounds have been investigated for their antimicrobial, antiproliferative, and enzyme inhibitory activities. For instance, certain thiophene and thienopyrimidine derivatives have been tested for their antiproliferative activity against cancer cell lines, suggesting the potential of thiophene derivatives as anticancer agents (Ghorab et al., 2013). Additionally, the anti-rheumatic potential of specific thiophene derivatives and their metal complexes has been explored, indicating possible applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Molecular Docking and Structure Analysis

Some studies have focused on the molecular docking and structure analysis of thiophene-2-carboxamide derivatives to understand their interaction with biological targets. For example, the synthesis, X-ray structure, antimicrobial activity, DFT, and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have provided insights into the antimicrobial efficacy of these compounds and their potential mechanisms of action (Cakmak et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

While specific future directions are not mentioned in the search results, one study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine . Therefore, similar compounds could be potential agents for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAKNPKRLPMONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

CAS RN

442632-72-6
Record name N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CK-636
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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